

# Application Note: Enantioselective Synthesis of Xestoaminol C

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## Compound of Interest

Compound Name: Xestoaminol C

Cat. No.: B1257037

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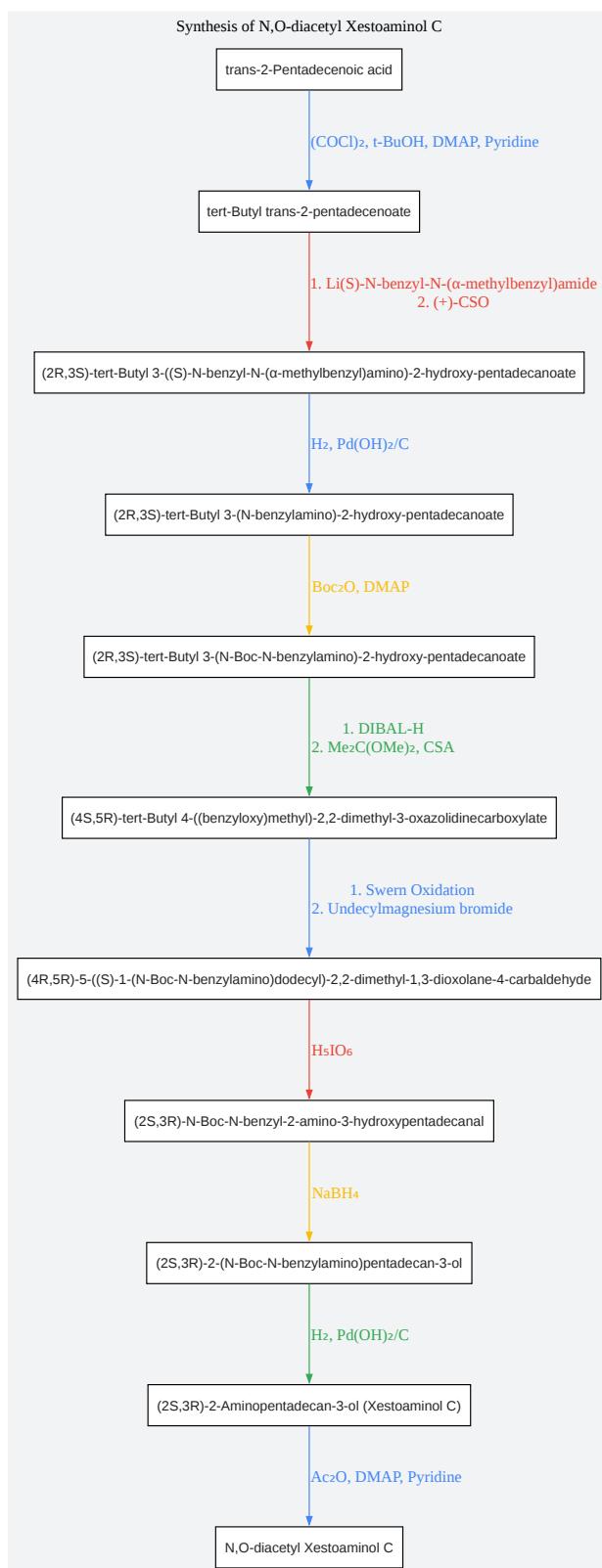
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Xestoaminol C** is a naturally occurring vicinal amino alcohol, first isolated from the marine sponge *Xestospongia* sp. It has garnered interest within the scientific community due to its potential biological activities, including the inhibition of reverse transcriptase. The development of robust and stereocontrolled synthetic routes to **Xestoaminol C** and its analogs is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies. This application note provides a detailed protocol for the enantioselective synthesis of N,O-diacetyl **Xestoaminol C**, based on the highly diastereoselective anti-aminohydroxylation of an  $\alpha,\beta$ -unsaturated ester. The overall synthesis proceeds in eight steps with a reported overall yield of 41%.<sup>[1][2][3]</sup>

## Synthetic Strategy Overview

The key transformation in this synthetic route is the conjugate addition of a chiral lithium amide to an  $\alpha,\beta$ -unsaturated ester, followed by an in situ enolate oxidation. This strategy establishes the two contiguous stereocenters of the amino alcohol core with high diastereoselectivity. Subsequent functional group manipulations furnish the target molecule.



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Figure 1. Overall workflow for the enantioselective synthesis of N,O-diacetyl **Xestoaminol C**.

## Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis.

Step	Product	Starting Material	Yield (%)	Diastereomeric Ratio (d.r.)
1	tert-Butyl trans-2-pentadecenoate	trans-2-Pentadecenoic acid	95	N/A
2	(2R,3S)-tert-Butyl 3-((S)-N-benzyl-N-( $\alpha$ -methylbenzyl)amino)-2-hydroxy-pentadecanoate	tert-Butyl trans-2-pentadecenoate	81	>98:2
3	(2R,3S)-tert-Butyl 3-(N-benzylamino)-2-hydroxy-pentadecanoate	(2R,3S)-tert-Butyl 3-((S)-N-benzyl-N-( $\alpha$ -methylbenzyl)amino)-2-hydroxy-pentadecanoate	98	N/A
4	(2R,3S)-tert-Butyl 3-(N-Boc-N-benzylamino)-2-hydroxy-pentadecanoate	(2R,3S)-tert-Butyl 3-(N-benzylamino)-2-hydroxy-pentadecanoate	99	N/A
5	Aldehyde Intermediate	(2R,3S)-tert-Butyl 3-(N-Boc-N-benzylamino)-2-hydroxy-pentadecanoate	85 (over 2 steps)	N/A
6	Diol Intermediate	Aldehyde Intermediate	80	N/A
7	Xestoaminol C	Diol Intermediate	95 (over 2 steps)	N/A

8	N,O-diacetyl Xestoaminol C	Xestoaminol C	90	N/A
Overall	N,O-diacetyl Xestoaminol C	trans-2- Pentadecenoic acid	41	>98% d.e.

## Detailed Experimental Protocols

### Step 2: Asymmetric Aminohydroxylation

This key step establishes the stereochemistry of the final product.

- Preparation of the Lithium Amide: To a solution of (S)-N-benzyl-N-( $\alpha$ -methylbenzyl)amine (1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 equivalents) dropwise. The resulting solution is stirred at -78 °C for 30 minutes.
- Conjugate Addition: A solution of tert-butyl trans-2-pentadecenoate (1.0 equivalent) in anhydrous THF is added dropwise to the lithium amide solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
- Enolate Oxidation: A solution of (+)-(camphorsulfonyl)oxaziridine ((+)-CSO) (1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for a further 3 hours at -78 °C.
- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired  $\alpha$ -hydroxy- $\beta$ -amino ester.

### Step 7 & 8: Deprotection and Acetylation

- Global Deprotection: The fully protected amino alcohol intermediate from the previous step is dissolved in methanol. Pearlman's catalyst ( $\text{Pd}(\text{OH})_2/\text{C}$ , 20 mol%) is added, and the mixture

is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield crude **Xestoaminol C**.

- Acetylation: The crude **Xestoaminol C** is dissolved in pyridine. Acetic anhydride (3.0 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give N,O-diacetyl **Xestoaminol C**.

## Conclusion

This application note outlines a detailed and reliable enantioselective synthesis of N,O-diacetyl **Xestoaminol C**. The key diastereoselective anti-aminohydroxylation reaction provides a robust method for establishing the required stereocenters. This protocol should serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in accessing **Xestoaminol C** and its derivatives for further study.

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## References

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